4-(benzylideneamino)-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
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Overview
Description
4-(benzylideneamino)-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a useful research compound. Its molecular formula is C10H7F3N4S and its molecular weight is 272.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 272.03435190 g/mol and the complexity rating of the compound is 385. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural and Interaction Studies
Research into derivatives of 1,2,4-triazole-3-thione, such as the title compound, highlights their crystalline structure and potential for interaction with other molecules. For instance, studies on similar compounds have revealed the presence of weak intramolecular and intermolecular interactions, including hydrogen bonds, which play a crucial role in the stabilization of their crystal structures (Wu et al., 2001). These interactions are essential for understanding the compound's reactivity and potential binding with biological targets.
Synthesis and Reactivity
The synthesis of triazole derivatives, including those similar to the compound , has been extensively studied. These compounds are synthesized through various chemical reactions, showcasing their reactivity and potential for creating a wide range of derivatives with different properties. For example, a study reported the synthesis of triazole derivatives and their antimicrobial activities, suggesting the versatility of these compounds in chemical synthesis and their potential applications in antimicrobial research (Dogan et al., 1997).
Complexation and Magnetic Properties
Triazole derivatives have been found to form complexes with various metals, which have been studied for their structural properties and potential applications. Such complexes exhibit interesting magnetic and thermal properties, opening up avenues for research in material science and catalysis (El-gyar et al., 2007).
Sensing Applications
Certain triazole derivatives have been explored for their sensing capabilities, particularly for detecting toxic substances. This research suggests that the structural framework of these compounds can be tailored to develop sensitive and selective sensors for environmental monitoring and safety applications (Kumar et al., 2011).
Photostabilization
The incorporation of triazole derivatives into polymers has been investigated to enhance the photostability of materials. This application is particularly relevant for the development of durable and resistant materials for use in various industries, including packaging and automotive (Ali et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound could include further exploration of its synthesis, reactivity, and potential applications. Given the importance of both trifluoromethyl groups and 1,2,4-triazole rings in medicinal chemistry, this compound could be of interest for the development of new pharmaceuticals .
Properties
IUPAC Name |
4-[(E)-benzylideneamino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N4S/c11-10(12,13)8-15-16-9(18)17(8)14-6-7-4-2-1-3-5-7/h1-6H,(H,16,18)/b14-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYCWKMRHRPAJIG-MKMNVTDBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NN2C(=NNC2=S)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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